1,2-Oxazepane hydrochloride
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Overview
Description
1,2-Oxazepane hydrochloride: is a heterocyclic compound with the molecular formula C5H11NO·HCl It is a seven-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazepane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with appropriate reagents. For example, the reaction of 2-aminoethanol with a suitable halogenated compound under basic conditions can yield 1,2-oxazepane, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones or aldehydes, while reduction can produce oxazepane alcohols or amines.
Scientific Research Applications
1,2-Oxazepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-oxazepane hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
1,4-Oxazepane: A seven-membered ring with nitrogen and oxygen atoms in different positions compared to 1,2-oxazepane.
Dibenzo[b,f][1,4]oxazepine: A tricyclic compound with a similar oxazepine ring structure.
Uniqueness: 1,2-Oxazepane hydrochloride is unique due to its specific ring structure and the position of the nitrogen and oxygen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1,2-Oxazepane hydrochloride is a cyclic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
- Chemical Formula : C₇H₁₄ClN₃O
- Molecular Weight : Approximately 137.61 g/mol
- Structure : The compound features a heterocyclic structure that enhances its solubility and stability in aqueous environments, making it suitable for biological applications.
Biological Activities
-
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
-
Anticancer Activity
- Preliminary investigations have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its mechanism of action and potential as a therapeutic agent.
-
Mechanism of Action
- The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may lead to alterations in cellular processes such as apoptosis and cell proliferation, which are critical in cancer treatment.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | , |
Anticancer | Cytotoxic effects on cancer cell lines | , |
Mechanism | Interaction with cellular targets | , |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A study explored the use of oxazepane derivatives in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with this compound compared to control groups.
- Case Study 2 : Another investigation assessed the compound's efficacy against specific cancer cell lines (e.g., HeLa and HCT-116). The findings revealed that certain concentrations led to marked decreases in cell viability, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-4-6-7-5-3-1;/h6H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQETVWLYLOBZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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